Venetoclax Venetoclax Venetoclax is a member of the class of pyrrolopyridines that is a potent inhibitor of the antiapoptotic protein B-cell lymphoma 2. It is used for treamtment of chronic lymphocytic leukemia with 17p deletion. It has a role as an apoptosis inducer, an antineoplastic agent and a B-cell lymphoma 2 inhibitor. It is a member of oxanes, a N-sulfonylcarboxamide, an aromatic ether, a pyrrolopyridine, a member of monochlorobenzenes, a N-arylpiperazine, a N-alkylpiperazine and a C-nitro compound.
Venetoclax is a BCL-2 inhibitor that was initially approved by the FDA in April 2016. Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are important regulators of the apoptotic (programmed cell death) process,. Venetoclax is used to treat chronic lymphocytic leukemia (CLL) and certain types of small lymphocytic lymphoma. CLL is the most prevalent leukemia diagnosed in Western countries. Venetoclax was developed through reverse engineering of the BCL-2 protein family inhibitor, navitoclax. Venetoclax is approximately 10 times more potent than navitoclax with regard to induction of apoptosis in CLL cells. A new indication was approved in 2018 for the treatment patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with or without 17p deletion, who have received at least one prior therapy. Previously, this drug was indicated only for patients with 17p gene deletion.
Venetoclax is a BCL-2 Inhibitor. The mechanism of action of venetoclax is as a P-Glycoprotein Inhibitor. The physiologic effect of venetoclax is by means of Increased Cellular Death.
Venetoclax is an oral selective BCL-2 inhibitor and antineoplastic agent used in the therapy of refractory chronic lymphocytic leukemia (CLL). Venetoclax is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice. Venetoclax has potent immunosuppressive activity and may be capable of causing reactivation of hepatitis B.
Venetoclax is an orally bioavailable, selective small molecule inhibitor of the anti-apoptotic protein Bcl-2, with potential antineoplastic activity. Venetoclax mimics BH3-only proteins, the native ligands of Bcl-2 and apoptosis activators, by binding to the hydrophobic groove of Bcl-2 proteins thereby repressing Bcl-2 activity and restoring apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in some cancers and plays an important role in the regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival. Compared to the Bcl-2 inhibitor navitoclax, this agent does not inhibit bcl-XL and does not cause bcl-XL-mediated thrombocytopenia.
Brand Name: Vulcanchem
CAS No.: 1257044-40-8
VCID: VC0548193
InChI: InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
SMILES: CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Molecular Formula: C45H50ClN7O7S
Molecular Weight: 868.4 g/mol

Venetoclax

CAS No.: 1257044-40-8

Cat. No.: VC0548193

Molecular Formula: C45H50ClN7O7S

Molecular Weight: 868.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Venetoclax - 1257044-40-8

Specification

CAS No. 1257044-40-8
Molecular Formula C45H50ClN7O7S
Molecular Weight 868.4 g/mol
IUPAC Name 4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Standard InChI InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
Standard InChI Key LQBVNQSMGBZMKD-UHFFFAOYSA-N
SMILES CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Canonical SMILES CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Appearance Yellow solid powder

Introduction

Chemical Structure and Properties

Venetoclax is chemically identified as 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide according to IUPAC nomenclature . The molecular architecture of this compound plays a crucial role in its selective binding properties and pharmacological activity.

PropertyValue
Chemical FormulaC45H50ClN7O7S
Molecular Weight868.44 g/mol
CAS Number1257044-40-8
Physical AppearanceLight Yellow to Yellow solid
Melting Point>150°C (decomposition)
SolubilitySlightly soluble in DMSO
Storage Temperature-20°C
FormYellow solid
pKa4.09±0.10 (Predicted)
Density1.340±0.06 g/cm³ (Predicted)

This specific molecular structure enables venetoclax to achieve high binding affinity to the BCL-2 protein with minimal interaction with other BCL-2 family proteins, which contributes to its favorable therapeutic index .

Mechanism of Action

BCL-2 Inhibition Pathway

Venetoclax functions as a BH3-mimetic compound that specifically targets the BCL-2 protein, a critical regulator of the apoptotic process. BCL-2 plays a fundamental role in preventing apoptosis by sequestering pro-apoptotic proteins like BIM and BID, thereby preventing them from activating apoptotic effectors . Overexpression of BCL-2 allows cancer cells to evade apoptosis, leading to uncontrolled growth .

Venetoclax binds directly to the BH3-binding groove of the BCL-2 protein with high affinity, displacing these pro-apoptotic proteins. This displacement enables them to activate BAX and BAK proteins, which then:

  • Permeabilize the mitochondrial outer membrane

  • Release cytochrome C into the cytoplasm

  • Activate caspase enzymes

  • Initiate the cellular apoptotic cascade

This mechanism effectively reinstates the natural cell death pathway in cancer cells that have developed resistance to normal apoptotic processes .

Selectivity Profile

A distinguishing feature of venetoclax is its high selectivity for BCL-2 over other anti-apoptotic proteins in the BCL-2 family. It has demonstrated over 1000-fold higher affinity for BCL-2 than for BCL-XL or BCL-W, with no measurable binding to MCL-1 . This selectivity profile marks a significant improvement over previous BCL-2 inhibitors like navitoclax, which had considerable activity against BCL-XL and consequently caused dose-limiting thrombocytopenia .

The targeting precision of venetoclax allows it to induce apoptosis in a non-TP53 dependent manner, making it effective even in cancers with TP53 mutations or deletions, which are often resistant to conventional chemotherapy .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Venetoclax is administered orally, with absorption parameters significantly influenced by food consumption. Following several oral administrations after a meal, the maximum plasma concentration of venetoclax is reached 5-8 hours post-dose . The steady-state area under the curve (AUC) increases proportionally over the dose range of 150-800 mg, demonstrating linear pharmacokinetics within the therapeutic range .

After consumption of a low-fat meal, the mean steady-state Cmax has been measured at 2.1 ± 1.1 μg/mL, and the AUC0-24 at 32.8 ± 16.9 μg- h/mL at the 400 mg once daily dose regimen . These parameters support the current dosing strategies employed in clinical practice.

Metabolism and Elimination

Venetoclax demonstrates favorable pharmacokinetic properties in special populations. Research indicates that in patients with mild to moderate hepatic and renal dysfunction, the clearance rate of venetoclax is minimally affected, suggesting good tolerability across different patient groups . This characteristic enhances its clinical utility in patients with comorbidities affecting liver or kidney function.

Clinical Applications

Chronic Lymphocytic Leukemia (CLL)

Venetoclax was initially approved for CLL patients with 17p deletion who had received at least one prior therapy. The indication was subsequently expanded to include CLL patients with or without 17p deletion who had received at least one prior therapy . CLL represents the most prevalent form of leukemia diagnosed in Western countries, and venetoclax addresses a significant unmet need in this patient population .

Clinical trials have demonstrated remarkable efficacy in CLL:

  • As monotherapy in relapsed/refractory CLL with objective response rates (ORR) of 77-79%

  • In combination with anti-CD20 antibodies (rituximab or obinutuzumab), achieving superior outcomes compared to standard chemoimmunotherapy

  • In fixed-duration treatment regimens, allowing for treatment-free periods

Acute Myeloid Leukemia (AML)

In 2018, venetoclax received FDA approval for adult AML patients aged 75 years or older, or those otherwise unable to tolerate intensive induction chemotherapy, in combination with either hypomethylating agents or low-dose cytarabine . This approval addressed a significant treatment gap for elderly AML patients who typically have limited therapeutic options.

Small Lymphocytic Lymphoma (SLL)

Venetoclax has also demonstrated efficacy in SLL, a condition closely related to CLL that affects the lymph nodes rather than the bone marrow and blood. The approval for SLL mirrors that for CLL, covering patients with or without 17p deletion who have received at least one prior therapy .

Investigational Uses

Beyond its approved indications, venetoclax is being investigated in multiple myeloma and various non-Hodgkin lymphomas. Preliminary findings in diffuse large B-cell lymphoma (DLBCL) have shown promising activity, particularly when combined with standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) therapy .

Clinical Trial Evidence

M12-175 Trial

This phase I/II trial established venetoclax efficacy in relapsed/refractory CLL/SLL, achieving an objective response rate of 77%, with complete response or complete response with incomplete hematologic recovery in 30% of patients. The median time to first objective response was remarkably short at just 6 weeks, with median progression-free survival extending to 25 months .

MURANO Trial

This pivotal phase III trial compared venetoclax combined with rituximab versus bendamustine with rituximab in previously treated CLL patients. The venetoclax-rituximab combination demonstrated superior efficacy, establishing a new standard of care for relapsed/refractory CLL .

Meta-analysis of Venetoclax in AML

Development History

Preclinical Development

Venetoclax was developed through reverse engineering of the BCL-2 protein family inhibitor navitoclax . While navitoclax showed promising activity against CLL in early clinical trials, its therapeutic potential was limited by dose-dependent thrombocytopenia resulting from BCL-XL inhibition .

Researchers specifically designed venetoclax to maintain high affinity for BCL-2 while eliminating activity against BCL-XL. The result was a compound approximately 10 times more potent than navitoclax with regard to induction of apoptosis in CLL cells, but without the problematic platelet toxicity .

Chemical Synthesis

The manufacturing route to venetoclax involves coupling of three key structural subunits: azaindole, sulfonamide, and piperazine. The synthetic process begins with commercially available 4-bromo-2-fluoro-1-iodo-benzene and includes a Grignard formation, aromatic substitution, Vilsmeier-Haack formylation, and Buchwald-Hartwig amination .

Corporate Development

Venetoclax was developed by AbbVie in collaboration with Genentech in the United States and Roche outside the United States . The first clinical trials began in 2014, with the first FDA approval coming in 2016. The collaborative approach to development facilitated rapid progression from preclinical studies to regulatory approval and clinical implementation.

Future Directions and Ongoing Research

Research into expanding venetoclax applications continues actively. Key areas of investigation include:

  • Combination approaches with BTK inhibitors like ibrutinib for CLL

  • Integration with intensive chemotherapy regimens for younger AML patients

  • Activity in other hematological malignancies including multiple myeloma and non-Hodgkin lymphomas

  • Development of predictive biomarkers for response

  • Strategies to overcome resistance mechanisms

Recent data from the 2024 European Hematology Association Congress confirmed the long-term effectiveness of venetoclax-based regimens in both clinical trials and real-world settings, with particular benefit observed in specific high-risk patient subgroups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator